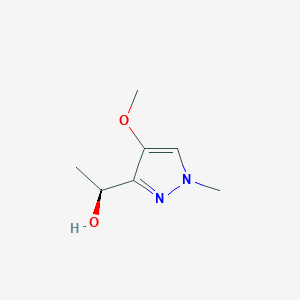![molecular formula C10H14O3 B13024166 4-Formyl-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13024166.png)
4-Formyl-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formyl-5,5-dimethylbicyclo[211]hexane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a formyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves bulk custom synthesis and procurement . Companies like ChemScene provide in-stock or backordered impurities and bulk manufacturing services for this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Formyl-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The compound can undergo substitution reactions at the formyl or carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 4-Carboxy-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid.
Reduction: 4-Hydroxymethyl-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Formyl-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism by which 4-Formyl-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways specific to its chemical structure. The formyl and carboxylic acid groups play crucial roles in its reactivity and interactions with other molecules. detailed studies on its specific molecular targets and pathways are limited.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-Formyl-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the bicyclic structure. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations compared to its similar compounds.
Eigenschaften
Molekularformel |
C10H14O3 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
4-formyl-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C10H14O3/c1-8(2)9(6-11)3-4-10(8,5-9)7(12)13/h6H,3-5H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
FFMRVUMRKCLTOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2(CCC1(C2)C(=O)O)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


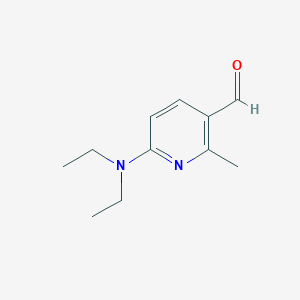

![5-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylicacid](/img/structure/B13024098.png)
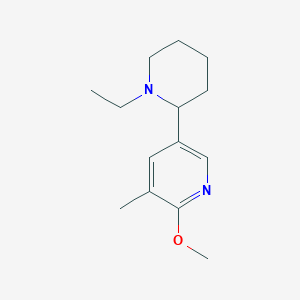
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol hydrochloride](/img/structure/B13024106.png)
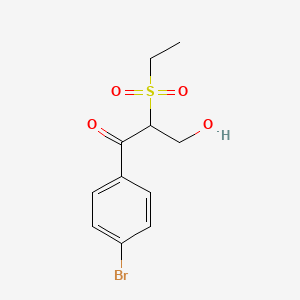
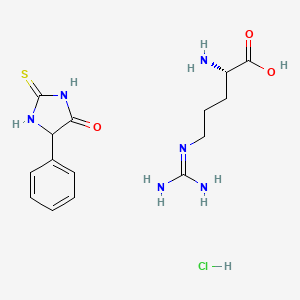
![4,10-Dioxatricyclo[5.2.1.02,6]decan-8-en-3-one](/img/structure/B13024119.png)
![tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13024123.png)

